

Unveiling Ea-230: A Novel Tetrapeptide for Vascular Integrity and Inflammation Control

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A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Ea-230, a synthetic tetrapeptide with the sequence Ala-Gln-Gly-Val (AQGV), has emerged as a promising therapeutic agent with significant immunomodulatory and renoprotective properties. [1][2][3] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, its discovery was inspired by the unique physiological state of pregnancy, characterized by immune tolerance and enhanced renal function.[3][4] Extensive preclinical and clinical investigations have demonstrated the potential of **Ea-230** in mitigating the detrimental effects of systemic inflammation, particularly in the context of major surgery and acute kidney injury. This document provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental findings related to **Ea-230**.

Origin and Discovery

The conceptual basis for **Ea-230** originates from the observation that pregnancy induces a state of immunological tolerance and increases the glomerular filtration rate. These physiological adaptations are largely attributed to the influence of hCG. Recognizing the therapeutic potential of harnessing these natural protective mechanisms, researchers at Exponential Biotherapies (EBI) investigated small peptides derived from hCG. Through a process of testing and patenting, the tetrapeptide AQGV, designated **Ea-230**, was identified as a lead candidate for clinical development due to its potent biological activity. **Ea-230** is



produced through chemical synthesis, a cost-effective manufacturing process. The solution-based synthesis has been carried out by Diosynth BV.

Mechanism of Action

Ea-230 exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on maintaining vascular integrity and modulating the inflammatory response. While the precise molecular pathways are still under investigation, key aspects of its mechanism have been elucidated:

- Vascular Protection: During acute vascular stress, such as that induced by major surgery,
 Ea-230 provides essential amino acids that function as signaling molecules for the mTOR complex within vascular cells. This signaling helps to preserve the integrity of the vascular wall, counteracting the autophagic degradation and capillary leakage triggered by Danger Associated Molecular Patterns (DAMPs).
- Immunomodulation: Ea-230 demonstrates potent anti-inflammatory effects by reducing the
 release of pro-inflammatory cytokines, including TNF-alpha, IL-6, and INF-gamma. It also
 down-regulates the expression of adhesion molecules, which are crucial for the influx of
 neutrophils to sites of inflammation.
- Renoprotection: The compound has been shown to improve renal perfusion and enhance the regeneration of tubular epithelial cells following injury. Furthermore, **Ea-230** attenuates the activation of TGF-beta, a key mediator of renal fibrosis.

Key Experimental Data

Numerous preclinical and clinical studies have validated the therapeutic potential of **Ea-230**.

Preclinical Studies

In various animal models of sepsis, systemic inflammation, and ischemia-reperfusion injury, **Ea-230** consistently demonstrated the ability to:

- Attenuate the release of pro-inflammatory cytokines.
- Prevent organ dysfunction.



• Improve survival rates.

Clinical Studies

Ea-230 has progressed through Phase I, II, and III clinical trials. A notable Phase IIb study in patients undergoing major surgery showed that **Ea-230** administration led to improved in vivo hemodynamic stability.

A double-blind, placebo-controlled, randomized study in patients undergoing on-pump cardiac surgery provided further evidence of its clinical benefits.

Parameter	Ea-230 Group	Placebo Group	p-value
Change in Glomerular Filtration Rate (GFR)	Increase of 19 ± 2 mL/min/1.73 m ² (iohexol)	Increase of 16 ± 2 mL/min/1.73 m ² (iohexol)	0.13
Change in Estimated GFR (creatinine)	Increase of 6 ± 1 mL/min/1.73 m ²	Increase of 2 ± 1 mL/min/1.73 m ²	0.01
Fluid Balance	217 ± 108 mL	605 ± 103 mL	0.01
"Injury" Stage of AKI (RIFLE criteria)	7%	18%	0.07
Hospital Length of Stay	8 days (median)	10 days (median)	0.001
Table 1: Summary of			

Quantitative Data from a Phase II Study in

Cardiac Surgery

Patients.

Experimental Protocols Murine Model of Renal Ischemia-Reperfusion Injury

 Animal Model: Male donor kidneys and female recipient mice were used to induce renal damage.

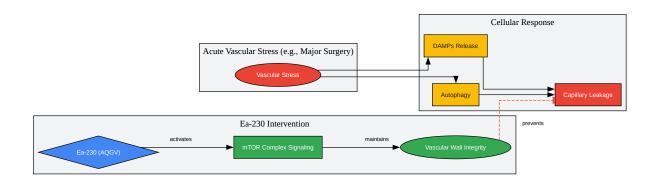


- Surgical Procedure: The left donor kidney was anastomosed to the recipient's abdominal aorta and vena cava. The contralateral native kidney was removed four days posttransplantation.
- Treatment Protocol: **Ea-230** was administered intraperitoneally (i.p.) at doses of 20, 30, 40, or 50 mg/kg twice daily for four consecutive days, starting 24 hours after the initial ischemic insult.

Human Cardiac Surgery Study

- Study Design: A double-blind, placebo-controlled, randomized clinical trial.
- Patient Population: 180 patients undergoing on-pump coronary artery bypass grafting with or without concomitant valve surgery.
- Treatment Protocol: An intravenous infusion of **Ea-230** at a rate of 90 mg/kg/hour (or placebo) was administered from the start of the surgical incision until the cessation of the cardiopulmonary bypass pump, with a maximum infusion duration of 4 hours.

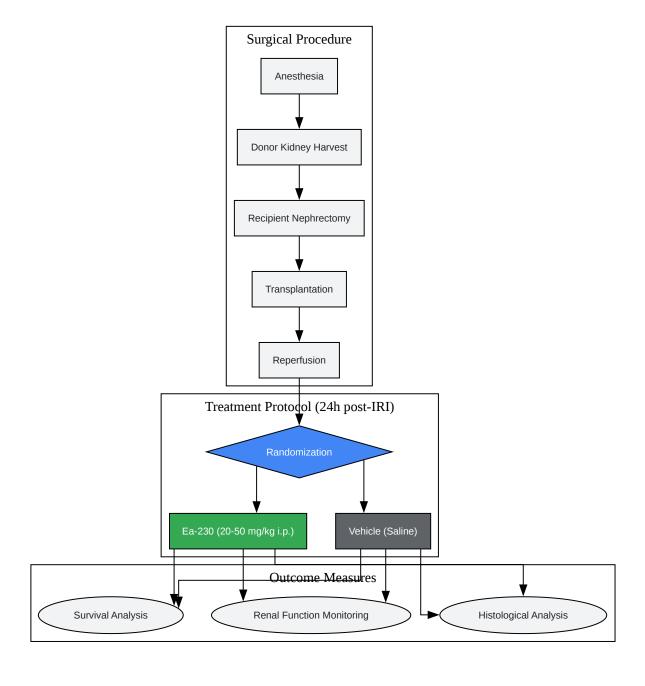
Visualized Pathways and Workflows





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Caption: Proposed mechanism of Ea-230 in preserving vascular integrity.





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Caption: Workflow for preclinical evaluation of **Ea-230** in a murine renal IRI model.

Conclusion

Ea-230 represents a novel therapeutic approach, leveraging insights from the protective mechanisms of pregnancy to address critical unmet needs in the management of systemic inflammation and vascular dysfunction. Its well-defined chemical nature, compelling preclinical data, and promising clinical results position it as a significant candidate for further development in indications such as postoperative complications and acute kidney injury. The ongoing research and clinical trials will continue to delineate the full therapeutic potential of this innovative tetrapeptide.

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